3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one
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Overview
Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is a complex organic compound that features a unique structure combining a chromenone core with a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to minimize side reactions and improve overall yield. This can involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent choice and reaction temperature are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antibacterial activity or enzyme inhibition . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: This compound shares the dihydrobenzo[b][1,4]dioxin moiety but differs in its phenanthroimidazole core.
2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound is structurally similar but includes a benzenesulfonamide group, giving it different chemical properties and applications.
Uniqueness
What sets 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one apart is its combination of the chromenone core with the dihydrobenzo[b][1,4]dioxin moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-(3-methylbut-2-enoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-4-16-11-18-22(13-21(16)26-8-7-15(2)3)29-14-19(24(18)25)17-5-6-20-23(12-17)28-10-9-27-20/h5-7,11-14H,4,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSXVUBQZGCPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC=C(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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